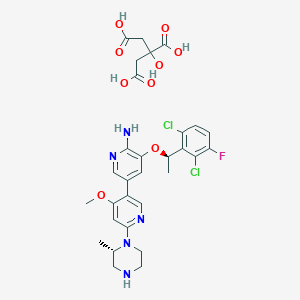

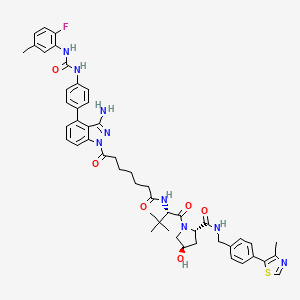

Envonalkib citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

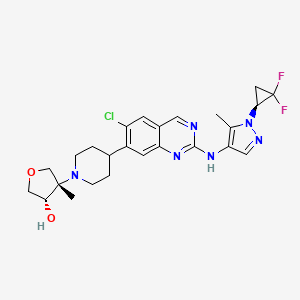

El citrato de envonalkib es un inhibidor novedoso y potente de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular utilizado principalmente para tratar el cáncer de pulmón no microcítico positivo para la quinasa del linfoma anaplásico . Este compuesto ha mostrado una prometedora actividad antitumoral y seguridad en ensayos clínicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de citrato de envonalkib implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores bajo condiciones controladas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente en detalle .

Métodos de producción industrial

La producción industrial de citrato de envonalkib generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas rigurosas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones

El citrato de envonalkib experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos. Las condiciones varían según la reacción específica que se esté llevando a cabo .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos del citrato de envonalkib, que se identifican en plasma, orina y heces .

Aplicaciones Científicas De Investigación

El citrato de envonalkib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los inhibidores de la quinasa del linfoma anaplásico.

Biología: Se investiga por sus efectos en las vías celulares y la expresión genética.

Medicina: Se utiliza principalmente en el tratamiento del cáncer de pulmón no microcítico positivo para la quinasa del linfoma anaplásico.

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a los cánceres positivos para la quinasa del linfoma anaplásico

Mecanismo De Acción

El citrato de envonalkib ejerce sus efectos inhibiendo la actividad de la quinasa del linfoma anaplásico, una proteína involucrada en el crecimiento y la supervivencia de las células cancerosas. Al bloquear esta quinasa, el citrato de envonalkib interrumpe las vías de señalización que promueven la proliferación y supervivencia de las células cancerosas, lo que lleva a la regresión tumoral .

Comparación Con Compuestos Similares

Compuestos similares

Crizotinib: El inhibidor de la quinasa del linfoma anaplásico de primera generación.

Alectinib: Un inhibidor de la quinasa del linfoma anaplásico de segunda generación con mayor penetración en el sistema nervioso central.

Brigatinib: Otro inhibidor de la quinasa del linfoma anaplásico de segunda generación con un espectro de actividad más amplio.

Singularidad

El citrato de envonalkib es único en su potente actividad contra el cáncer de pulmón no microcítico positivo para la quinasa del linfoma anaplásico y su capacidad para retrasar la progresión de las metástasis cerebrales. Ha mostrado una mayor tasa de respuesta objetiva y una duración de respuesta más prolongada en comparación con el crizotinib .

Propiedades

Fórmula molecular |

C30H34Cl2FN5O9 |

|---|---|

Peso molecular |

698.5 g/mol |

Nombre IUPAC |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1 |

Clave InChI |

WBLWTVLKQDRNHL-LMRHVHIWSA-N |

SMILES isomérico |

C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES canónico |

CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)

![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)